Cupric oxalate

Übersicht

Beschreibung

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Copper(II) oxalate is widely recognized for its role as a catalyst in organic reactions. It facilitates various chemical transformations due to its ability to stabilize reactive intermediates.

- Organic Reactions : It is used in reactions such as esterification and polymerization. For instance, copper(II) oxalate hemihydrate has been reported as a catalyst for organic reactions and as a stabilizer for acetylated polyformaldehyde .

- Kinetic Studies : Research has shown that the thermal decomposition of copper(II) oxalate is exothermic, indicating its potential utility in thermally driven catalytic processes .

Material Science

Cupric oxalate serves as a precursor for synthesizing various copper-based nanomaterials.

- Nanoparticle Synthesis : It can be thermally decomposed to produce copper nanoparticles, which are essential in electronic applications and catalysis . This process involves heating this compound to convert it into metallic copper.

- Nanostructure Control : Studies have demonstrated the growth of nanostructures using reverse micelles containing copper oxalate, showcasing its application in nanotechnology .

Environmental Remediation

The formation of copper oxalates through biological processes presents opportunities for environmental applications.

- Bioremediation : this compound plays a role in bioremediation strategies where fungi such as Aspergillus niger are utilized to extract copper from ores. This method not only aids in metal recovery but also contributes to the detoxification of contaminated environments .

- Microbial Technology : The study of copper oxalates formed by lichens and fungi highlights their potential in ore enrichment and monument conservation, demonstrating an intersection between microbiology and materials science .

Biological Applications

Copper oxalates have implications in health sciences, particularly in dental care.

- Anticaries Compositions : this compound is included in formulations aimed at preventing dental caries due to its antimicrobial properties .

Case Study 1: Copper Oxalate Formation by Lichens

A significant study investigated the patterns of copper oxalate formation under the influence of lichens and fungi. The research revealed that Aspergillus niger facilitates the formation of moolooite (Cu(C₂O₄)·H₂O) on weathered chalcopyrite ore. This finding underscores the potential for microbial technologies in mining and environmental remediation .

Case Study 2: Thermal Decomposition Kinetics

A kinetic study on the thermal decomposition of copper(II) oxalate demonstrated that the process is exothermic with varying enthalpy changes depending on the atmosphere (air vs nitrogen). This property can be exploited for controlled thermal processes in industrial applications .

Data Summary

Analyse Chemischer Reaktionen

Thermal Decomposition

Cupric oxalate undergoes stepwise thermal transformations:

| Temperature Range (°C) | Reaction | Product |

|---|---|---|

| 130–200 | Anhydrous this compound | |

| >250 (under H₂) | Metallic copper |

The anhydrous form is thermally stable until decomposition into copper metal, releasing CO₂ .

Complexation with Oxalate Ligands

Hydrated this compound reacts with excess oxalate ions to form soluble bis(oxalato)cuprate complexes:

This reaction is concentration-dependent. For example:

-

Dilute solutions : Yield K₂[Cu(C₂O₄)₂]·4H₂O (kinetic product, tetrahydrate) .

-

Concentrated solutions : Form K₂[Cu(C₂O₄)₂]·2H₂O (thermodynamic product, dihydrate) .

The tetrahydrate converts to the dihydrate via partial dehydration in solid or solution states .

Hydration State Transitions

This compound exhibits variable hydration states:

Phase transitions are reversible under controlled humidity and temperature .

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling cupric oxalate in laboratory settings?

this compound poses acute health risks, including skin/eye irritation and respiratory distress. Key safety measures include:

- Local exhaust ventilation to minimize inhalation exposure .

- Protective equipment : Lab coats, gloves, and goggles to prevent direct contact .

- Decontamination : Immediate washing of exposed skin/eyes and post-shower protocols .

- Emergency preparedness : Eye wash stations and safety showers in proximity . Methodological Note: Risk assessments should precede experiments, integrating OSHA and ACGIH guidelines .

Q. What are the standard methods for synthesizing and characterizing this compound?

Common synthesis routes include:

- Precipitation : Mixing copper salts (e.g., CuSO₄) with oxalic acid under controlled pH .

- Thermal decomposition : Heating copper(II) oxalate hydrates to obtain anhydrous forms . Characterization Techniques:

- XRD for crystallinity .

- FTIR to confirm oxalate ligand bonding .

- TGA to analyze thermal stability .

Q. How should researchers document this compound experiments to ensure reproducibility?

Q. What methodologies resolve contradictions in this compound’s catalytic efficiency across studies?

Discrepancies often arise from variable synthesis conditions or characterization limits. Strategies include:

- Systematic reviews : Meta-analyses of reaction parameters (e.g., solvent, temperature) .

- Controlled replication : Standardizing protocols across labs to isolate variables .

- Advanced analytics : In situ XRD or EXAFS to monitor structural dynamics during catalysis .

Q. How can researchers design experiments to investigate this compound’s chronic toxicity?

Use the PICOT framework for rigor:

- Population : Lab animals (e.g., rodents) exposed long-term.

- Intervention : Dose-dependent exposure (oral/inhalation).

- Comparison : Control groups vs. exposed cohorts.

- Outcome : Histopathological analysis of liver/kidney tissues .

- Time : 6–12-month exposure periods . Ethical Note: Adhere to institutional animal care guidelines and FINER criteria .

Q. What advanced techniques quantify trace this compound in environmental samples?

Eigenschaften

IUPAC Name |

copper;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCVHILLJSYYBD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

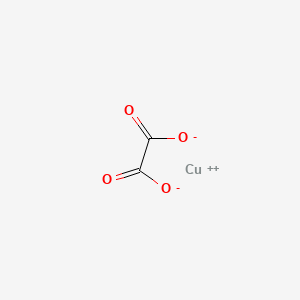

C(=O)(C(=O)[O-])[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuC2O4, C2CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | copper oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041802 | |

| Record name | Copper(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions., Blue-white solid; Practically insoluble in water; [Merck Index] Blue or white powder; [MSDSonline] | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/, Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/, Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446 | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Usually contains some water. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 446 | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-white powder, Bluish-green powder | |

CAS No. |

55671-32-4(hemihydrate); 5893-66-3(replacedby55671-32-4); 814-91-5, 814-91-5 | |

| Record name | CUPRIC OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN136S94FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.